Technical Monograph: Cinnamyltriphenylphosphonium Chloride (CAS 1530-35-4)
Technical Monograph: Cinnamyltriphenylphosphonium Chloride (CAS 1530-35-4)
Abstract
Cinnamyltriphenylphosphonium chloride (CAS 1530-35-4) is a quaternary phosphonium salt serving as a critical intermediate in organic synthesis and a lipophilic cationic anchor in medicinal chemistry. Its dual utility arises from the resonance-stabilized phosphorus ylide it generates—essential for constructing conjugated dienes via the Wittig reaction—and its delocalized cationic charge, which drives accumulation within the mitochondrial matrix. This guide details the physicochemical properties, synthesis protocols, spectroscopic characterization, and mechanistic applications of this reagent.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Data |
| CAS Number | 1530-35-4 |
| IUPAC Name | (3-Phenyl-2-propenyl)triphenylphosphonium chloride |
| Synonyms | Triphenylcinnamylphosphonium chloride; Cinnamyl-TPP |
| Molecular Formula | C₂₇H₂₄ClP |
| Molecular Weight | 414.91 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 225–227 °C (decomposition) |
| Solubility | Soluble in Methanol, Ethanol, Chloroform, DCM; Insoluble in Ether, Hexane |
| Hygroscopicity | Moderate (Store under inert atmosphere recommended) |
Synthesis & Preparation Protocol
The synthesis of Cinnamyltriphenylphosphonium chloride proceeds via an SN2 nucleophilic substitution reaction. Triphenylphosphine acts as the nucleophile, attacking the allylic carbon of cinnamyl chloride.
Reagents
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Substrate: Cinnamyl chloride (3-Chloro-1-phenylpropene) [CAS: 2687-12-9]
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Nucleophile: Triphenylphosphine (PPh₃) [CAS: 603-35-0]
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Solvent: Anhydrous Toluene or Xylene (Preferred for direct precipitation)
Step-by-Step Protocol
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Triphenylphosphine (1.05 equiv) in anhydrous Toluene (0.5 M concentration) .
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Note: A slight excess of PPh₃ ensures complete consumption of the alkyl halide.
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Addition: Add Cinnamyl chloride (1.0 equiv) dropwise to the stirring solution at room temperature.
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Reflux: Heat the mixture to reflux (110 °C) under an inert atmosphere (Nitrogen or Argon) for 4–6 hours .
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Observation: A white precipitate will begin to form as the salt is insoluble in hot toluene.
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Isolation: Cool the reaction mixture to room temperature. Filter the white solid using a Büchner funnel under vacuum.
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Purification: Wash the filter cake copiously with Diethyl ether or Hexane to remove unreacted starting materials and phosphine oxide byproducts.
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Drying: Dry the solid under high vacuum at 40 °C for 12 hours.
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Yield Expectation: >85%[1]
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Synthesis Pathway Visualization
Figure 1: SN2 synthesis pathway. The non-polar solvent (Toluene) drives the precipitation of the polar phosphonium salt product.
Spectroscopic Characterization
Accurate identification relies on 1H and 31P NMR. The diagnostic signals arise from the coupling between the phosphorus nucleus and the adjacent protons.
1H NMR (CDCl₃, 400 MHz)
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δ 7.60 – 7.80 ppm (m, 15H): Triphenylphosphine aromatic protons.
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δ 7.20 – 7.40 ppm (m, 5H): Cinnamyl phenyl ring protons.
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δ 6.80 – 7.00 ppm (m, 1H): Vinyl proton (–CH=).
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δ 6.20 – 6.40 ppm (m, 1H): Vinyl proton (=CH–Ph).
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δ 4.80 – 5.10 ppm (dd, JPH ≈ 14–16 Hz, 2H): Methylene protons (P–CH₂–).
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Diagnostic: The large coupling constant (J ≈ 15 Hz) confirms the direct attachment of the methylene group to the Phosphorus atom.
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31P NMR (CDCl₃)
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δ 20 – 24 ppm (s): Characteristic singlet for quaternary phosphonium salts. (Shift varies slightly with concentration and counterion).
Applications in Research & Drug Development
A. The Wittig Reaction: Synthesis of Conjugated Dienes
Cinnamyl-TPP chloride is the precursor to the Cinnamyl Ylide . This ylide is classified as "semi-stabilized" due to the conjugation with the phenyl ring.
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Mechanism: Treatment with a base (e.g., NaH, LiHMDS, or KOtBu) generates the phosphorane. Reaction with an aldehyde yields a 1,4-diaryl-1,3-butadiene system.
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Selectivity: Semi-stabilized ylides typically yield a mixture of E and Z isomers, though E-selectivity can be enhanced using the Schlosser modification or specific solvent conditions.
Figure 2: Wittig Olefination Mechanism. The formation of the stable P=O bond drives the reaction.
B. Mitochondrial Targeting (Medicinal Chemistry)
The Triphenylphosphonium (TPP) moiety is a "lipophilic cation." It can pass through phospholipid bilayers without a transporter because the positive charge is delocalized over the three phenyl rings.
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Mechanism of Uptake: Accumulation is driven by the mitochondrial membrane potential (ΔΨm), which is typically -150 to -180 mV (negative inside).
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Nernst Equation Application: According to the Nernst equation, for every 61.5 mV of potential, there is a 10-fold accumulation of monovalent cations. Consequently, TPP compounds accumulate 100–1000 fold higher in the mitochondrial matrix compared to the cytosol.
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Use Case: Cinnamyl-TPP can be used as a probe to study mitochondrial uptake kinetics or as a scaffold to deliver antioxidants or cytotoxic agents specifically to mitochondria (Mitochondrial Drug Delivery Systems).
Safety & Handling (MSDS Highlights)
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GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).
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Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.
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Storage: Hygroscopic. Store in a tightly sealed container, preferably in a desiccator or at -20°C for long-term stability.
References
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PubChem . Phosphonium, triphenyl(3-phenyl-2-propen-1-yl)-, chloride (1:1). National Library of Medicine. Retrieved from [Link]
- Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. (Contextual grounding for Wittig mechanism).
